molecular formula C17H19N3O2 B2360185 ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate CAS No. 903446-37-7

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate

Cat. No. B2360185
CAS RN: 903446-37-7
M. Wt: 297.358
InChI Key: FOZIEEPSVMTKMQ-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline derivatives are a class of compounds that have been studied for their potential biological effects . They are part of the larger family of quinolinone compounds, which are generally used in medicine due to their broad biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, anti-fungal, and antidepressant effects .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives has been reported in several studies . For example, one study reported the synthesis of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives . Another study reported a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline derivatives can be analyzed using techniques such as 1H-NMR . For example, one study reported the 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinoline derivatives can be complex and varied. One study reported the use of the Castagnoli–Cushman reaction in the synthesis of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinoline derivatives can be analyzed using various techniques. For example, one study reported the melting point and 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .

Scientific Research Applications

Future Directions

Future research on 3,4-dihydroisoquinoline derivatives could focus on further elucidating their mechanism of action and exploring their potential therapeutic applications. For example, one study suggested that these compounds could be a useful adjunct therapy for treating depression in patients with epilepsy . Another study suggested that these compounds could be further developed as antioomycete agents against Pythium recalcitrans .

properties

IUPAC Name

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-22-16(21)15-10-18-17(19-12(15)2)20-9-8-13-6-4-5-7-14(13)11-20/h4-7,10H,3,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZIEEPSVMTKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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